molecular formula C10H11NO5 B14139449 2-Methoxyethyl 4-nitrobenzoate CAS No. 90737-00-1

2-Methoxyethyl 4-nitrobenzoate

Katalognummer: B14139449
CAS-Nummer: 90737-00-1
Molekulargewicht: 225.20 g/mol
InChI-Schlüssel: RVZMIDFCHOCLRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxyethyl 4-nitrobenzoate is an organic compound with the molecular formula C10H11NO5 It is an ester derivative of 4-nitrobenzoic acid and is characterized by the presence of a methoxyethyl group attached to the ester functionality

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-methoxyethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous-flow synthesis techniques. This method offers advantages such as improved reaction efficiency, higher yields, and better control over reaction parameters. The continuous-flow process involves the use of a reactor system where the reactants are continuously fed into the reactor, and the product is continuously removed .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxyethyl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Methoxyethyl 4-nitrobenzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methoxyethyl 4-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of hydrogen atoms facilitated by a palladium catalyst. The ester group can undergo nucleophilic substitution, where the nucleophile attacks the carbonyl carbon, leading to the displacement of the methoxyethyl group .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methoxyethyl 4-nitrobenzoate is unique due to the presence of the methoxyethyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and materials science .

Eigenschaften

CAS-Nummer

90737-00-1

Molekularformel

C10H11NO5

Molekulargewicht

225.20 g/mol

IUPAC-Name

2-methoxyethyl 4-nitrobenzoate

InChI

InChI=1S/C10H11NO5/c1-15-6-7-16-10(12)8-2-4-9(5-3-8)11(13)14/h2-5H,6-7H2,1H3

InChI-Schlüssel

RVZMIDFCHOCLRG-UHFFFAOYSA-N

Kanonische SMILES

COCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Verwandte CAS-Nummern

90737-00-1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.